molecular formula C21H21N3O B11135148 5-(3,5-Dimethylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

5-(3,5-Dimethylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11135148
M. Wt: 331.4 g/mol
InChI Key: JVYXTMIZQPVKBJ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a naphthalene moiety, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and naphthalene intermediates, followed by their coupling with an oxazole precursor. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of specialized equipment to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-(3,5-Dimethylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dimethylpiperidin-1-yl)-2-(phenyl)-1,3-oxazole-4-carbonitrile
  • 5-(3,5-Dimethylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-thiazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-(3,5-Dimethylpiperidin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H21N3O/c1-14-10-15(2)13-24(12-14)21-19(11-22)23-20(25-21)18-9-5-7-16-6-3-4-8-17(16)18/h3-9,14-15H,10,12-13H2,1-2H3

InChI Key

JVYXTMIZQPVKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N)C

Origin of Product

United States

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